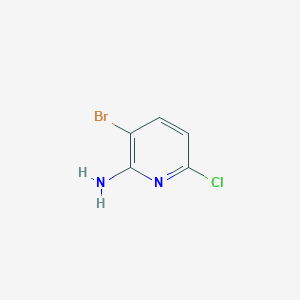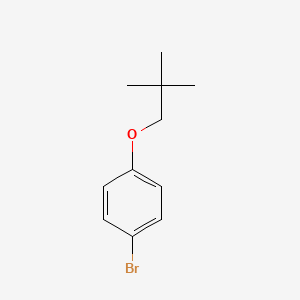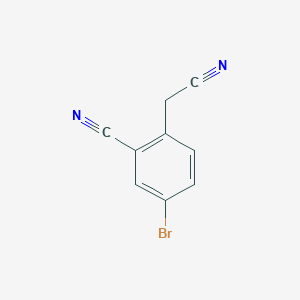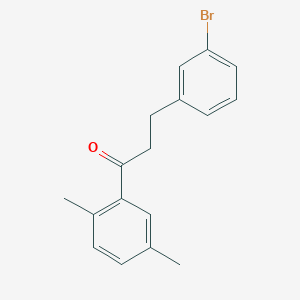
3-(3-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Vue d'ensemble
Description
“3-(3-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one” is a chemical compound with the molecular formula C17H17BrO and a molecular weight of 317.2 g/mol . It is intended for research use only and is not for human or veterinary use.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 317.22 g/mol . Detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Spectroscopic and Structural Analysis
Research into bromo-based compounds similar to 3-(3-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one has explored their structural properties through spectroscopic methods and quantum chemistry. For instance, studies involving spectroscopic and DFT (Density Functional Theory) analyses have provided insights into the molecular structure, vibrational frequencies, and electronic absorption spectra of these compounds. Such investigations reveal the stable conformations, bonding properties, and electron distribution within the molecules, offering a basis for understanding their chemical behavior and potential reactivity (Ramesh et al., 2020).
Polymerization and Material Science Applications
Compounds with structural similarities to 3-(3-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one have been explored for their applications in polymer science. For example, catalyst-transfer polycondensation mechanisms have been studied to develop well-defined polymeric materials. This research aids in the synthesis of polymers with controlled molecular weights and low polydispersity, which are crucial for advanced material applications (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Molecular Docking and Biochemical Studies
Molecular docking studies have also been conducted to explore the interactions of bromo-based compounds with biological targets. Such studies can help in the design of molecules with potential inhibitory effects against specific enzymes or receptors, contributing to the development of new therapeutic agents (Ramesh et al., 2020).
Crystal Packing and Halogen Bonding
Investigations into the crystal packing and potential halogen bonding of compounds featuring bromophenyl groups have provided insights into their solid-state arrangements and intermolecular interactions. Understanding these interactions is essential for the development of materials with specific crystallographic properties, which can have implications for pharmaceutical development and materials science (Kumar et al., 2018).
Propriétés
IUPAC Name |
3-(3-bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-6-7-13(2)16(10-12)17(19)9-8-14-4-3-5-15(18)11-14/h3-7,10-11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPINRGGRISFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501211859 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one | |
CAS RN |
898760-24-2 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501211859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1522586.png)

![(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B1522589.png)
![tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate](/img/structure/B1522591.png)

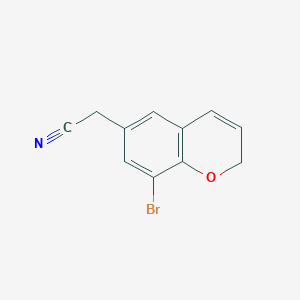

![6-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B1522597.png)
